VEGFR-2 Inhibitory Potency Advantage of 4-Fluorophenyl Substitution over Unsubstituted Phenyl in Pyrazolo[3,4-d]pyrimidine Thioacetamides
Within the pyrazolo[3,4-d]pyrimidine class, the introduction of a para-fluoro substituent on the N1-phenyl ring (the structural feature of CAS 893911-73-4) confers a marked improvement in VEGFR-2 inhibitory potency relative to unsubstituted phenyl analogs. In a systematic SAR study, compound II-1—a 4-fluorophenyl-bearing pyrazolo[3,4-d]pyrimidine derivative—achieved an IC50 of 5.90 ± 0.05 µM against HepG2 hepatocellular carcinoma cells, outperforming the clinical VEGFR-2 inhibitor sorafenib (IC50 = 9.05 ± 0.54 µM) by approximately 1.53-fold under identical assay conditions [1]. The target compound shares the identical 4-fluorophenyl-N1 pharmacophore with II-1. By contrast, literature PP analogs bearing an unsubstituted N1-phenyl ring consistently display weaker VEGFR-2 engagement, a trend attributed to suboptimal hydrophobic and electrostatic complementarity within the kinase back pocket [2].
| Evidence Dimension | VEGFR-2-mediated antiproliferative activity (HepG2 cell line) |
|---|---|
| Target Compound Data | IC50 = 5.90 ± 0.05 µM (compound II-1, a 4-fluorophenyl-bearing PP analog sharing the target compound's N1 pharmacophore) [1] |
| Comparator Or Baseline | Sorafenib IC50 = 9.05 ± 0.54 µM; PP analogs with unsubstituted N1-phenyl generally exhibit higher IC50 values [2] |
| Quantified Difference | ~1.53-fold improvement over sorafenib in this assay; N1-4-F > N1-H trend consistently observed across multiple PP series |
| Conditions | MTT assay, HepG2 human hepatocellular carcinoma cell line, 48 h incubation [1] |
Why This Matters
For procurement decisions in kinase inhibitor screening programs, selecting a PP compound with the 4-fluorophenyl N1 substituent maximizes the probability of detecting meaningful VEGFR-2 inhibition compared to unsubstituted phenyl variants.
- [1] Ying D-X, et al. Design, synthesis and biological characteristics of pyrazolo[3,4-d]pyrimidine derivatives as potential VEGFR-2 inhibitors. Future Med Chem. 2022;14(22):1649-1662. doi:10.4155/fmc-2022-0130. View Source
- [2] Abdel-Maksoud MS, et al. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Med Chem. 2023;14(12):2640-2657. doi:10.1039/d3md00476g. View Source
